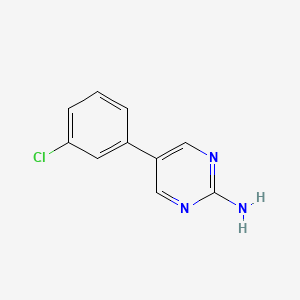

5-(3-Chlorophenyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC18926849

Molecular Formula: C10H8ClN3

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClN3 |

|---|---|

| Molecular Weight | 205.64 g/mol |

| IUPAC Name | 5-(3-chlorophenyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C10H8ClN3/c11-9-3-1-2-7(4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14) |

| Standard InChI Key | IOTJSRLGIUWITD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CN=C(N=C2)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Pyrimidine derivatives are defined by their heterocyclic core, which enables diverse substitution patterns. For 5-(3-chlorophenyl)pyrimidin-2-amine, the chlorine atom on the phenyl ring introduces steric and electronic effects that influence molecular interactions. Key structural features include:

-

Pyrimidine core: Aromatic ring with nitrogen atoms at positions 1 and 3.

-

Amino group (-NH2): Positioned at C2, contributing hydrogen-bonding capability.

-

3-Chlorophenyl substituent: Located at C5, enhancing hydrophobicity and potential halogen bonding .

The molecular formula is C10H8ClN3, with a calculated molecular weight of 205.64 g/mol . Comparative analysis of the positional isomer 4-(3-chlorophenyl)pyrimidin-2-amine (CAS 913322-47-1) reveals similar molecular dimensions, with a predicted density of 1.323 g/cm³ and boiling point of 433.1°C .

Synthetic Pathways and Chemical Reactivity

Synthesis of Pyrimidin-2-amine Derivatives

Pyrimidin-2-amine derivatives are typically synthesized via:

-

Nucleophilic substitution reactions: For example, coupling chloropyrimidines with amines under basic conditions .

-

Ullmann coupling: Aryl halides react with amines in the presence of copper catalysts to form C-N bonds .

-

Scaffold hopping: Modifying core structures of known bioactive compounds to enhance selectivity or potency .

For 4-(3-chlorophenyl)pyrimidin-2-amine, synthesis involves substituting a chlorophenyl group at position 4 of the pyrimidine ring . Adapting this method for the 5-position would require regioselective control, potentially using directing groups or transition-metal catalysis.

Physicochemical Properties

Stability and Solubility

-

logP: Predicted to be ~3.36, indicating moderate lipophilicity .

-

Aqueous solubility: Low solubility due to aromatic and halogenated groups (logSw ≈ -4.9 for analogs) .

-

pKa: The amino group’s pKa is estimated at 3.36, suggesting protonation under acidic conditions .

Table 1: Comparative Properties of Pyrimidin-2-amine Derivatives

| Property | 5-(3-Chlorophenyl)pyrimidin-2-amine (Predicted) | 4-(3-Chlorophenyl)pyrimidin-2-amine |

|---|---|---|

| Molecular Weight (g/mol) | 205.64 | 205.64 |

| logP | 3.36 | 3.36 |

| Boiling Point (°C) | 433.1 | 433.1 |

| Density (g/cm³) | 1.32 | 1.323 |

Stability and Metabolic Considerations

Plasma and Microsomal Stability

Studies on triazolo-pyrimidine analogs reveal:

-

Liver microsomal stability: t1/2 > 145 minutes .

These metrics suggest resistance to enzymatic degradation, a desirable trait for drug candidates.

Drug-Drug Interaction (DDI) Risk

Low CYP450 inhibition is observed in analogs, reducing DDI risks . The 3-chlorophenyl group’s steric bulk may further minimize off-target binding.

Industrial and Research Applications

Research Tools

This compound could serve as:

-

A building block for anticancer agents targeting PLK4 or Aurora kinases.

-

A fluorescent probe due to aromatic conjugation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume